molecular formula C19H22N4O3S B413429 3-methyl-8-[(2-oxo-2-phenylethyl)sulfanyl]-7-pentyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 313665-33-7

3-methyl-8-[(2-oxo-2-phenylethyl)sulfanyl]-7-pentyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B413429
CAS No.: 313665-33-7
M. Wt: 386.5g/mol
InChI Key: CYDIQNAZDBPHPF-UHFFFAOYSA-N
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Description

Nomenclature and IUPAC Classification

The compound’s systematic name follows IUPAC guidelines for purine derivatives. Key features include:

Property Value
IUPAC Name 3-methyl-8-[(2-oxo-2-phenylethyl)sulfanyl]-7-pentyl-3,7-dihydro-1H-purine-2,6-dione
Molecular Formula C₁₉H₂₂N₄O₃S
SMILES CCCCCN1C2=C(N=C1SCC(=O)C3=CC=CC=C3)N(C(=O)NC2=O)C
InChIKey CYDIQNAZDBPHPF-UHFFFAOYSA-N

The name reflects:

  • A purine core (fused pyrimidine-imidazole rings) with substitutions at positions 3, 7, and 8.
  • 3-methyl : A methyl group at nitrogen-3.
  • 7-pentyl : A pentyl chain at nitrogen-7.
  • 8-[(2-oxo-2-phenylethyl)sulfanyl] : A sulfanyl (-S-) group linked to a phenacyl (2-oxo-2-phenylethyl) moiety at carbon-8.

Historical Context in Purine Derivative Research

Purine derivatives have been extensively studied for their biological and pharmacological properties. This compound belongs to a class of 8-substituted purines , a group explored since the mid-20th century for modulating receptor interactions and enzymatic activity.

Key Milestones:

  • Early Purine Modifications :

    • The 1960s saw synthetic efforts to modify purines at positions 6, 8, and 9, with 3-methylpurine derivatives serving as intermediates for antiviral and anticancer agents.
    • Substitutions at position 8, such as phenyl or sulfanyl groups, were found to enhance stability and selectivity in adenosine receptor binding.
  • Advances in Sulfanyl Functionalization :

    • The introduction of sulfanyl groups at position 8, as seen in this compound, emerged from studies on xanthine oxidase inhibitors and adenosine receptor antagonists.
    • Enzymatic glycosylation methods, such as those using E. coli purine nucleoside phosphorylase, enabled precise modifications of purine scaffolds.
  • Modern Applications :

    • Recent work on 1,2,4-triazole-3-thione nucleosides highlights the role of sulfur-containing purine analogs in antiviral research.

Structural Relationship to Xanthine Alkaloids

Xanthine alkaloids (e.g., caffeine, theobromine) share a purine core but differ in substitution patterns:

Feature Xanthine Alkaloids This Compound
Core Structure Purine with oxo groups at C2 and C6 Purine with oxo groups at C2 and C6
Position 3 Unsubstituted or methylated 3-methyl group
Position 7 Methyl or larger alkyl chains 7-pentyl chain
Position 8 Typically unsubstituted or halogenated 8-sulfanyl-phenacyl group

Key Differences:

  • The 8-sulfanyl-phenacyl moiety introduces steric bulk and electron-withdrawing effects, potentially altering receptor binding compared to classical xanthines.
  • The 7-pentyl chain increases hydrophobicity, which may influence membrane permeability.

Properties

IUPAC Name

3-methyl-7-pentyl-8-phenacylsulfanylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3S/c1-3-4-8-11-23-15-16(22(2)18(26)21-17(15)25)20-19(23)27-12-14(24)13-9-6-5-7-10-13/h5-7,9-10H,3-4,8,11-12H2,1-2H3,(H,21,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYDIQNAZDBPHPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C2=C(N=C1SCC(=O)C3=CC=CC=C3)N(C(=O)NC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-methyl-8-[(2-oxo-2-phenylethyl)sulfanyl]-7-pentyl-3,7-dihydro-1H-purine-2,6-dione , often referred to as a purine derivative, has garnered attention for its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Formula

  • Molecular Formula : C19H24N4O2S
  • CAS Number : 313665-33-7

Structural Characteristics

The compound features a purine backbone with a methyl group at the 3-position, a pentyl group at the 7-position, and a phenylethylthio moiety at the 8-position. This unique structure is thought to contribute to its biological activity.

Research indicates that purine derivatives can influence various biological pathways, including:

  • Antioxidant Activity : Compounds like this one may exhibit antioxidant properties by scavenging free radicals.
  • Anti-inflammatory Effects : Some studies suggest that purine derivatives can modulate inflammatory responses through inhibition of pro-inflammatory cytokines.

In Vitro Studies

Recent in vitro studies have demonstrated the following effects:

  • Cell Viability : At concentrations of 50 µM, the compound showed significant cytotoxic effects on certain cancer cell lines, indicating potential as an anticancer agent .
  • Enzymatic Inhibition : The compound has been shown to inhibit specific enzymes involved in purine metabolism, which could be beneficial in treating disorders related to uric acid metabolism .

In Vivo Studies

Animal model studies have provided insights into the pharmacokinetics and therapeutic potential of the compound:

  • Anti-gout Activity : In models of gout, administration of the compound resulted in decreased serum uric acid levels and reduced inflammation in joint tissues .
  • Neuroprotective Effects : Preliminary findings suggest that it may protect neuronal cells from oxidative stress-induced damage .

Summary of Biological Activities

Activity TypeObserved EffectConcentration (µM)Reference
CytotoxicitySignificant reduction in cell viability50
Enzymatic InhibitionInhibition of uric acid metabolizing enzymes50
Anti-inflammatoryReduction in inflammatory markersVaries

Case Studies

  • Case Study on Gout Management
    • Objective : Assess the efficacy of the compound in lowering serum uric acid levels.
    • Method : Administered to subjects with hyperuricemia over a 12-week period.
    • Results : Significant decrease in serum uric acid levels observed (p < 0.05).
  • Neuroprotection Assessment
    • Objective : Evaluate protective effects against oxidative stress in neuronal cells.
    • Method : Cultured neuronal cells treated with oxidative stressors and the compound.
    • Results : Enhanced cell survival and reduced markers of apoptosis were noted.

Comparison with Similar Compounds

Substituent Variations at Position 8

Position 8 modifications critically influence physicochemical and biological properties. Key comparisons include:

Compound Name Position 8 Substituent Molecular Weight (g/mol) Key Properties/Applications Reference
Target Compound (2-Oxo-2-phenylethyl)sulfanyl ~400.5 Hypothesized TRPC4/5 inhibition*
8-(Heptylsulfanyl)-3-methyl-7-pentyl derivative Heptylsulfanyl 382.5 Increased lipophilicity
7-Benzyl-8-(3-chloro-2-hydroxypropylsulfanyl) 3-Chloro-2-hydroxypropylsulfanyl 396.9 Potential prodrug design
Istradefylline (USAN-approved drug) (E)-3,4-Dimethoxystyryl 384.4 Adenosine A2A receptor antagonist
8-(Pentylsulfanyl)-7-phenethyl derivative Pentylsulfanyl 384.4 Improved solubility vs. target

*Inference from structurally related TRPC inhibitors in .

Key Observations :

  • Lipophilicity : The target compound’s phenylethylsulfanyl group confers higher logP (~3.5–4.0) compared to alkylthio derivatives (e.g., heptylsulfanyl, logP ~5.2) .
  • Bioavailability : The ketone moiety may enhance aqueous solubility relative to purely hydrophobic substituents (e.g., octylsulfanyl in ), though stability under physiological conditions requires verification .

Position 7 Modifications

The pentyl chain at position 7 is a common feature in several analogues (e.g., ), but substitutions like phenethyl () or methoxyethyl () alter pharmacokinetics:

Compound Name Position 7 Substituent Half-Life (Predicted) Metabolic Stability Reference
Target Compound Pentyl Moderate CYP3A4 substrate
7-(2-Methoxyethyl)-3-methyl derivative 2-Methoxyethyl Short Rapid glucuronidation
7-Phenethyl-3-methyl derivative Phenethyl Prolonged Reduced CYP2D6 affinity

Key Observations :

  • Metabolism : Pentyl chains are prone to ω-oxidation, whereas phenethyl groups may resist enzymatic degradation, enhancing half-life .

Preparation Methods

Purine Core Assembly via Cyclocondensation

The synthesis begins with constructing the purine-2,6-dione scaffold. A widely adopted method involves cyclocondensation of 4,5-diaminouracil derivatives with carbonyl-containing reagents. For example:

  • Step 1 : 4,5-Diamino-1-pentyluracil is reacted with 1,1-carbonyldiimidazole (CDI) in anhydrous tetrahydrofuran (THF) at 60°C for 12 hours to form the xanthine core.

  • Step 2 : Methylation at N3 is achieved using methyl iodide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 25°C.

Key Parameters :

  • Solvent polarity significantly impacts reaction kinetics. DMF accelerates methylation compared to THF.

  • Excess methyl iodide (>1.2 equiv.) ensures complete N3 methylation without side products.

Sulfanyl Group Introduction at C8

The critical 8-[(2-oxo-2-phenylethyl)sulfanyl] substituent is introduced via nucleophilic substitution or thiol-ene coupling:

Nucleophilic Substitution with Phenacyl Bromide

  • Procedure : The intermediate 3-methyl-7-pentylxanthine is treated with 2-bromoacetophenone (1.5 equiv.) and sodium hydride (NaH) in dry THF at 0°C→25°C.

  • Mechanism : Deprotonation of the C8 position by NaH enables nucleophilic attack on phenacyl bromide, forming the C–S bond.

Optimization Data :

ParameterOptimal ValueYield Impact
Temperature0°C → 25°C78% → 92%
SolventTHF<5% side products
Equiv. NaH2.0Maximizes deprotonation

Microwave-Assisted Thiolation

Recent advancements employ microwave irradiation to accelerate sulfanylation:

  • Conditions : 3-Methyl-7-pentylxanthine, 2-mercaptoacetophenone (1.2 equiv.), and hexamethyldisilazane (HMDS) in THF at 120°C for 20 minutes.

  • Advantage : Reduces reaction time from 12 hours to 20 minutes while maintaining >90% yield.

Alternative Pathways

Imidazole Ring Closure

For derivatives with steric hindrance, tricyclic purine formation is achieved via:

  • Reagents : HMDS and trimethylsilyl chloride (TMSCl) in acetonitrile under reflux.

  • Outcome : Generates the diazepino[1,2,3-cd]purine intermediate, which is subsequently functionalized at C8.

Limitation : Requires rigorous moisture control to prevent silylating agent hydrolysis.

Post-Functionalization of Preformed Purines

Late-stage modifications avoid instability issues in early intermediates:

  • Alkylation : 7-Pentyl group introduced via 1-bromopentane and K₂CO₃ in DMF at 80°C.

  • Sulfanylation : As described in Section 1.2.

Purification and Characterization

Chromatographic Techniques

  • Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) resolves unreacted phenacyl bromide and byproducts.

  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) achieve >99% purity for pharmacological studies.

Spectroscopic Validation

  • ¹H NMR (500 MHz, CDCl₃): Key signals include δ 1.28 (pentyl CH₂), 3.40 (N–CH₃), 4.85 (S–CH₂), and 7.45–8.02 (phenyl protons).

  • IR : Peaks at 1685 cm⁻¹ (C=O), 1240 cm⁻¹ (C–S), and 2920 cm⁻¹ (C–H alkyl).

  • MS (ESI+) : m/z 387.15 [M+H]⁺, consistent with C₁₉H₂₂N₄O₃S.

Comparative Analysis of Methods

MethodYield (%)TimePurity (%)Scalability
Nucleophilic (THF)9212 h98Industrial
Microwave (HMDS)9420 min99Lab-scale
Post-Functionalization8518 h95Moderate

Trade-offs : Microwave synthesis offers speed but requires specialized equipment. Nucleophilic substitution is cost-effective for bulk production.

Challenges and Solutions

  • Byproduct Formation : Over-alkylation at N1/N7 minimized by using bulky bases (e.g., DBU) instead of NaH.

  • Solubility Issues : Polar aprotic solvents (DMF, DMSO) enhance intermediate solubility during sulfanylation.

  • Oxidation of Thioether : Reactions conducted under nitrogen atmosphere prevent S-oxidation .

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